molecular formula C21H24ClF3N2O3 B4299795 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE

2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE

Cat. No.: B4299795
M. Wt: 444.9 g/mol
InChI Key: SPRRXHSRYFFKFG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide.

    Cyclohexanecarboxylate Formation: The cyclohexanecarboxylate moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trifluoroethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets, including GABA, glutamate, and glycine receptors . These interactions can modulate neurotransmission and cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE apart is its combination of a trifluoroethyl group, an indole derivative, and a cyclohexanecarboxylate moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF3N2O3/c1-12-13(14-7-4-8-17(22)18(14)27-12)9-10-26-19(28)15-5-2-3-6-16(15)20(29)30-11-21(23,24)25/h4,7-8,15-16,27H,2-3,5-6,9-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRRXHSRYFFKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Reactant of Route 2
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Reactant of Route 5
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Reactant of Route 6
2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE

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